Thevetin B

Übersicht

Beschreibung

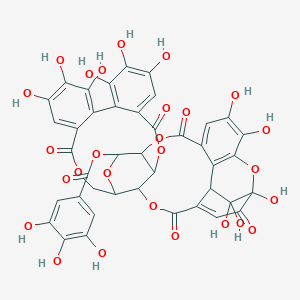

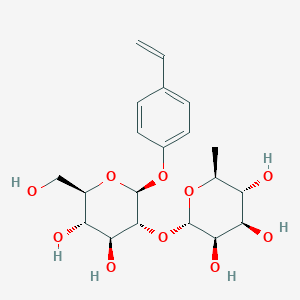

Thevetin B is a type of poisonous cardiac glycoside . It is obtained especially from the seeds of a West Indian shrub or small tree (Cascabela thevetia syn. Thevetia nereifolia) of the dogbane family (Apocynaceae) . It is also an inhibitor of Na±, K±dependent adenosinetriphosphatase (Na+,K±ATPase) from Thevetia peruviana .

Synthesis Analysis

This compound is identified from the methanol extract of seeds of C. thevetioides by High-Performance Liquid Chromatography-Mass Spectrometry and by comparison of mass spectral fragmentation patterns . Enzymatic hydrolysis of a sample of thevetosides from methanol extract of seeds and subsequent High-Performance Liquid Chromatography-Mass Spectrometry analysis yielded the monoglycosides neriifolin, acetylneriifolin and acetylperuvoside .Molecular Structure Analysis

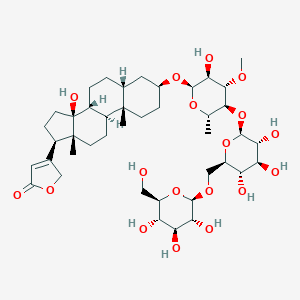

This compound has a molecular formula of C42H66O18 . It is a structural derivative of digitoxigenin . This compound contains total 133 bond(s); 67 non-H bond(s), 2 multiple bond(s), 10 rotatable bond(s), 2 double bond(s), 2 five-membered ring(s), 6 six-membered ring(s), 1 nine-membered ring(s), 2 ten-membered ring(s), 1 ester(s) (aliphatic), 9 hydroxyl group(s), 1 primary alcohol(s) .Chemical Reactions Analysis

This compound is identified from the methanol extract of seeds of C. thevetioides by High-Performance Liquid Chromatography-Mass Spectrometry and by comparison of mass spectral fragmentation patterns .Physical and Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 859.0 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Wissenschaftliche Forschungsanwendungen

Thevetin B: Eine umfassende Analyse der Anwendungen in der wissenschaftlichen Forschung

Kardiale Therapeutika: this compound ist ein Herzglykosid, das in Pflanzen wie Thevetia peruviana vorkommt. Es wurde wegen seines potenziellen Einsatzes als kardiales Tonikum untersucht, da es die Kraft der Herzkontraktionen verstärken kann. Dies macht es zu einem Kandidaten für die Behandlung bestimmter Herzerkrankungen .

Diuretische Eigenschaften: Die Forschung deutet darauf hin, dass this compound auch diuretische Eigenschaften besitzen könnte, die bei medizinischen Behandlungen, bei denen die Entfernung von Flüssigkeit erforderlich ist, wie z. B. bei Herzinsuffizienz, von Vorteil sein könnten .

Krebsforschung: this compound hat in der Krebsforschung vielversprechend gezeigt, insbesondere im Zusammenhang mit Lungen-, Magen- und Bauchspeicheldrüsenkrebs. Seine Rolle als Herzglykosid kann den Stoffwechsel und die Lebensfähigkeit von Krebszellen beeinflussen .

Toxikologische Studien: Aufgrund seiner toxischen Natur wird this compound häufig in toxikologischen Studien verwendet, um die Auswirkungen von Herzglykosiden auf biologische Systeme zu verstehen und Antidote oder Schutzmaßnahmen gegen Vergiftungen zu entwickeln .

Pharmakokinetik und -dynamik: Die pharmakokinetischen Eigenschaften von this compound, wie z. B. Absorption, Verteilung, Metabolismus und Ausscheidung, sind wichtige Forschungsbereiche. Das Verständnis dieser Eigenschaften kann zu einer besseren Arzneimittelentwicklung und -verabreichungssystemen führen .

Traditionelle Medizin: In traditionellen Medizin-Systemen wurden Pflanzen, die this compound enthalten, für ihren medizinischen Wert verwendet. Moderne Forschung zielt darauf ab, diese traditionellen Verwendungen zu validieren und sie möglicherweise in zeitgenössische medizinische Praktiken zu integrieren .

Biochemische Forschung: Die biochemischen Wechselwirkungen der Verbindung mit Enzymen und Rezeptoren werden untersucht, um ihren Wirkmechanismus aufzuklären, was zur Entdeckung neuer therapeutischer Ziele oder Arzneimittelkandidaten führen kann .

Allergie und Immunologie: Da einige Patienten allergische Reaktionen auf übliche Herzglykoside wie Digoxin haben können, wird this compound in solchen Fällen als alternative Behandlungsoption untersucht .

Für detailliertere Informationen zu jeder Anwendung werden weiterführende Lektüre und Forschung empfohlen.

Wirkmechanismus

Target of Action

The primary target of Thevetin B is the Na+, K±dependent adenosinetriphosphatase (Na+,K±ATPase) . This enzyme plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for numerous physiological processes .

Mode of Action

This compound interacts with its target, the Na+,K±ATPase, by inhibiting its activity . This inhibition disrupts the balance of sodium and potassium ions in the cell, leading to an increase in intracellular sodium levels. This increase in sodium levels can then trigger a series of changes within the cell .

Biochemical Pathways

The inhibition of Na+,K±ATPase by this compound affects several biochemical pathways. The most significant of these is the disruption of the sodium-potassium pump, which maintains the resting potential of the cell and is involved in the regulation of cellular volume . The disruption of this pump can lead to cellular dysfunction and can have downstream effects on various physiological processes .

Pharmacokinetics

Like other cardiac glycosides, it is likely to be absorbed in the gastrointestinal tract and distributed throughout the body, particularly to cardiac tissue

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibition of Na+,K±ATPase. This inhibition disrupts the sodium-potassium balance within the cell, leading to increased intracellular sodium levels . This can cause a range of effects, including changes in cell volume, disruption of the resting membrane potential, and potential effects on cellular signaling pathways .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of this compound, like other secondary metabolites in plants, can be affected by biotic and abiotic stress factors . These factors can influence the concentration of this compound in the plant, which can in turn affect its potency and efficacy when used as a therapeutic agent .

Biochemische Analyse

Biochemical Properties

Thevetin B plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. This compound is a part of the cardiac glycosides, which are known to interact with the enzyme Na+/K±ATPase, a protein that is crucial for maintaining the electrochemical gradient across cell membranes . The interaction of this compound with this enzyme inhibits its activity, leading to an increase in intracellular sodium levels .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. This compound, being a cardiac glycoside, is known to affect heart cells by increasing the force of contraction . It does this by inhibiting the Na+/K±ATPase enzyme, leading to an increase in intracellular calcium levels, which in turn enhances the force of cardiac muscle contraction .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The primary mechanism of action of this compound involves its binding to the Na+/K±ATPase enzyme, inhibiting its activity . This inhibition disrupts the ion balance within the cell, leading to increased intracellular sodium and calcium levels .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The compound is stable under normal conditions, but its effects on cellular function can vary over time. For instance, prolonged exposure to this compound can lead to increased force of cardiac muscle contraction

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While low doses of this compound can enhance the force of cardiac muscle contraction, high doses can lead to toxic or adverse effects

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as Na+/K±ATPase and affects the levels of various metabolites, including sodium and calcium ions

Eigenschaften

IUPAC Name |

3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H66O18/c1-18-35(60-38-33(50)31(48)29(46)26(59-38)17-55-37-32(49)30(47)28(45)25(15-43)58-37)36(53-4)34(51)39(56-18)57-21-7-10-40(2)20(14-21)5-6-24-23(40)8-11-41(3)22(9-12-42(24,41)52)19-13-27(44)54-16-19/h13,18,20-26,28-39,43,45-52H,5-12,14-17H2,1-4H3/t18-,20+,21-,22+,23-,24+,25+,26+,28+,29+,30-,31-,32+,33+,34-,35-,36-,37+,38-,39-,40-,41+,42-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZVMBXDQUQRICT-RCGIHWJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H66O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301043416 | |

| Record name | Thevetin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301043416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

859.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27127-79-3 | |

| Record name | Thevetin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27127-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thevetin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027127793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thevetin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301043416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THEVETIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H77H03L5LQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

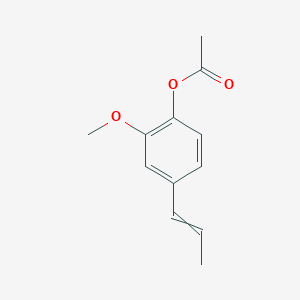

![rel-2-[(1S,3S)-3-hydroxycyclohexyl)]-5-(2-methylnonan-2-yl)phenol](/img/structure/B208284.png)

![2-[(1S,3S)-3-Hydroxycyclohexyl]-5-(2-methyloctan-2-YL)phenol](/img/structure/B208285.png)

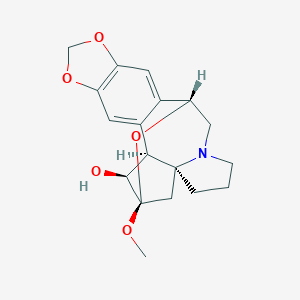

![(10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl) 2-methylprop-2-enoate](/img/structure/B208887.png)

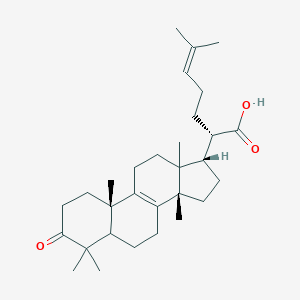

![(9R,10S,13R,14R,17R)-17-[(2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B209329.png)

![methyl (1S,4aS,7R,7aS)-4'-[1-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyethyl]-5'-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate](/img/structure/B210118.png)